molecular formula C26H45NO7S B116893 Tauromuricholic acid CAS No. 25696-60-0

Tauromuricholic acid

Katalognummer: B116893
CAS-Nummer: 25696-60-0
Molekulargewicht: 515.7 g/mol
InChI-Schlüssel: XSOLDPYUICCHJX-UZUDEGBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tauro-ω-muricholic Acid (sodium salt) is a taurine-conjugated form of the secondary bile acid ω-muricholic acid. It is a bile acid released by the liver and is typically used in cholestasis studies. This compound is known for its role as a competitive and reversible antagonist of the farnesoid X receptor (FXR), which is involved in bile acid regulation and metabolism .

Wissenschaftliche Forschungsanwendungen

Tauro-ω-Muricholic Acid (Natriumsalz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet, die Gallensäuren betreffen.

    Biologie: Wird auf seine Rolle im Gallensäurenstoffwechsel und seine Auswirkungen auf die Darmflora untersucht.

    Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Cholestase und anderen leberbedingten Erkrankungen untersucht.

    Industrie: Wird bei der Herstellung von Pharmazeutika und als Biomarker für neonatale Sepsis verwendet[][3].

5. Wirkmechanismus

Tauro-ω-Muricholic Acid (Natriumsalz) übt seine Wirkungen aus, indem es als kompetitiver und reversibler Antagonist des Farnesoid X-Rezeptors (FXR) wirkt. Dieser Rezeptor ist an der Regulation der Gallensäuresynthese, des Transports und des Metabolismus beteiligt. Durch die Hemmung von FXR kann Tauro-ω-Muricholic Acid (Natriumsalz) die Gallensäurespiegel modulieren und verschiedene Stoffwechselwege beeinflussen [3][3].

Ähnliche Verbindungen:

Einzigartigkeit: Tauro-ω-Muricholic Acid (Natriumsalz) ist einzigartig aufgrund seiner spezifischen Konjugation mit ω-Muricholic Acid und seiner Rolle als vorherrschende Gallensäure unter bestimmten physiologischen Bedingungen, wie z. B. neonatale Sepsis. Seine Fähigkeit, als FXR-Antagonist zu wirken, unterscheidet es auch von anderen Gallensäuren .

Biochemische Analyse

Biochemical Properties

Tauromuricholic acid is a trihydroxylated bile acid that acts as a competitive and reversible antagonist of the farnesoid X receptor (FXR) with an IC50 value of 40 μM . It interacts with several enzymes and proteins, including those involved in bile acid synthesis and metabolism. For instance, this compound inhibits bile acid-induced hepatocellular apoptosis by maintaining the mitochondrial membrane potential . This interaction is crucial for preserving liver cell function and preventing cell death.

Cellular Effects

This compound influences various cellular processes, particularly in liver cells. It has been shown to have anti-apoptotic effects by inhibiting bile acid-induced apoptosis in hepatocytes . This compound also affects cell signaling pathways, such as those mediated by FXR, which are involved in the regulation of bile acid synthesis, metabolism, and transport . Additionally, this compound can modulate gene expression related to these pathways, thereby influencing cellular metabolism and overall liver function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with FXR, a nuclear receptor that regulates bile acid homeostasis . By acting as an FXR antagonist, this compound inhibits the receptor’s activity, leading to changes in gene expression that affect bile acid synthesis and metabolism . This inhibition helps to maintain the mitochondrial membrane potential, thereby preventing hepatocellular apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that this compound can have sustained anti-apoptotic effects on hepatocytes, indicating its potential for therapeutic applications in liver diseases .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit bile acid-induced apoptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including liver damage and altered bile acid metabolism . These findings highlight the importance of dose optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways related to bile acid synthesis and metabolism. It interacts with enzymes such as cytochrome P450, which are responsible for the hydroxylation reactions that produce muricholic acids from primary bile acids . This compound also affects metabolic flux and metabolite levels, particularly in the liver, where it plays a role in maintaining bile acid homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to the liver, where it exerts its effects on bile acid metabolism. The compound’s distribution is also influenced by its conjugation with taurine, which enhances its solubility and transport efficiency .

Subcellular Localization

This compound is primarily localized in the liver, where it is involved in bile acid metabolism . Its subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within hepatocytes. This localization is crucial for its function in regulating bile acid synthesis and preventing hepatocellular apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tauro-ω-muricholic Acid (sodium salt) is synthesized through the conjugation of ω-muricholic acid with taurine. The process involves the enzymatic conversion of β-muricholic acid by various microorganisms from the intestinal flora, including Clostridium .

Industrial Production Methods: The industrial production of Tauro-ω-muricholic Acid (sodium salt) involves the extraction of ω-muricholic acid from bile, followed by its conjugation with taurine under controlled conditions. The product is then purified to achieve high purity levels, typically greater than 95% .

Types of Reactions:

    Oxidation: Tauro-ω-muricholic Acid (sodium salt) can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Tauro-ω-muricholic Acid (sodium salt) is unique due to its specific conjugation with ω-muricholic acid and its role as a predominant bile acid in certain physiological conditions, such as neonatal sepsis. Its ability to act as an FXR antagonist also distinguishes it from other bile acids .

Biologische Aktivität

The compound 2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid is a complex molecule with significant biological activity. It is primarily recognized as a taurine-conjugated bile acid derivative and exhibits various pharmacological properties. This article examines its biological activity through detailed research findings and data tables.

  • Molecular Formula : C26H45NO7S
  • Molecular Weight : 515.7 g/mol
  • CAS Number : 25696-60-0
  • IUPAC Name : 2-[[(4R)-4-[(3R,5R,6S,...]](Full name truncated for brevity)]

Biological Activity Overview

The biological activities of this compound are primarily attributed to its role as a farnesoid X receptor (FXR) antagonist. FXR is crucial in regulating bile acid metabolism and homeostasis. By inhibiting FXR activity:

  • Cholesterol Metabolism : The compound has been shown to influence cholesterol metabolism by modulating bile acid synthesis and secretion.
  • Anti-inflammatory Effects : It exhibits anti-inflammatory properties that may benefit conditions such as ulcerative colitis and other gastrointestinal disorders.
  • Antioxidant Activity : The compound also demonstrates antioxidant effects that can mitigate oxidative stress in various biological systems.

The primary mechanism involves the competitive inhibition of FXR. By binding to FXR:

  • It disrupts the normal signaling pathways that regulate bile acids and cholesterol levels.
  • This action leads to altered expression of genes involved in lipid metabolism and inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
FXR AntagonismInhibition of bile acid synthesis and secretion
Anti-inflammatoryReduction of inflammatory markers in animal models of colitis
Antioxidant EffectsScavenging free radicals and reducing oxidative stress

Case Study: Anti-Ulcerative Colitis Effects

A study investigated the effects of this compound on mice with dextran sulfate sodium (DSS)-induced ulcerative colitis. Key findings included:

  • Reduction in Inflammatory Markers : Significant decreases in IL-17 and TNF-alpha levels were observed.
  • Histopathological Improvement : Histological analysis showed reduced tissue damage in treated mice compared to controls.

Results indicated that the compound could ameliorate symptoms associated with ulcerative colitis through modulation of inflammatory pathways involving TLR4/NF-kB signaling.

Eigenschaften

CAS-Nummer

25696-60-0

Molekularformel

C26H45NO7S

Molekulargewicht

515.7 g/mol

IUPAC-Name

2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-/m1/s1

InChI-Schlüssel

XSOLDPYUICCHJX-UZUDEGBHSA-N

SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Isomerische SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Kanonische SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Key on ui other cas no.

25696-60-0

Physikalische Beschreibung

Solid

Synonyme

T-alpha-MC
T-beta-MC
tauro-alpha-muricholate
tauro-alpha-muricholic acid
tauro-beta-muricholate
tauro-beta-muricholic acid
tauromuricholate
tauromuricholic acid
tauromuricholic acid, (3alpha,5beta,6beta,7alpha)-isome

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Reactant of Route 2
Reactant of Route 2
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Reactant of Route 3
Reactant of Route 3
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Reactant of Route 4
Reactant of Route 4
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Reactant of Route 5
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Reactant of Route 6
2-[[(4R)-4-[(3R,5R,6S,7R,10R,13R,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.